molecular formula C22H16Cl2N2O4 B12043490 3-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 477730-74-8

3-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12043490
CAS No.: 477730-74-8
M. Wt: 443.3 g/mol
InChI Key: JPRKRQWWLIJYHD-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the reaction of 2-chlorophenol with acetic anhydride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this derivative is esterified with 4-chlorobenzoic acid to yield the target compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

477730-74-8

Molecular Formula

C22H16Cl2N2O4

Molecular Weight

443.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C22H16Cl2N2O4/c23-17-10-8-16(9-11-17)22(28)30-18-5-3-4-15(12-18)13-25-26-21(27)14-29-20-7-2-1-6-19(20)24/h1-13H,14H2,(H,26,27)/b25-13+

InChI Key

JPRKRQWWLIJYHD-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.